Posatirelin
Overview
Description
Posatirelin is a synthetic peptide known for its modulatory activity on the monoaminergic and cholinergic systems. It has neurotrophic effects and has been studied for its potential benefits in treating cognitive and motor disturbances associated with aging or central neurotransmission disruption . This compound is also known by its chemical name, L-pyro-2-aminoadipyl-L-leucyl-L-prolinamide .
Scientific Research Applications
Posatirelin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Medicine: This compound has been studied for its potential benefits in treating vascular dementia and late-onset Alzheimer’s disease.
Industry: This compound is used in the development of neuroprotective agents and other therapeutic compounds.
Preparation Methods
Posatirelin can be synthesized through various routes. One common method involves the use of 2-piperidinecarboxylic acid and 6-oxo-2-piperidinylcarbonyl-L-leucyl-L-prolinamide . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
Posatirelin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the peptide structure.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
Posatirelin exerts its effects through modulation of various neurotransmission systems. It increases the turnover and release of catecholamines in several brain areas and enhances choline acetyltransferase activity in the cerebral cortex . The compound acts as an agonist for thyrotropin-releasing hormone receptors and thyroid-stimulating hormone receptors, leading to the activation of excitatory amino acid receptors and subsequent neurotrophic effects .
Comparison with Similar Compounds
Posatirelin is unique in its dual modulatory activity on both monoaminergic and cholinergic systems. Similar compounds include:
Protirelin: A synthetic analogue of thyrotropin-releasing hormone with similar neurotrophic effects.
Montirelin: Another thyrotropin-releasing hormone analogue with neuroprotective properties.
Z-TRH: A stable analogue of thyrotropin-releasing hormone with anti-apoptotic effects.
This compound stands out due to its specific combination of neurotrophic and modulatory activities, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-6-oxopiperidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4/c1-10(2)9-12(17(25)21-8-4-6-13(21)15(18)23)20-16(24)11-5-3-7-14(22)19-11/h10-13H,3-9H2,1-2H3,(H2,18,23)(H,19,22)(H,20,24)/t11-,12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNGIIPSQYKWQA-AVGNSLFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318172 | |
Record name | Posatirelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78664-73-0 | |
Record name | Posatirelin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78664-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Posatirelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078664730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Posatirelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POSATIRELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78U6302ARL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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